

# Early-Phase Clinical Trial Results for Ensartinib: A Technical Overview

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## Compound of Interest

Compound Name: Ensartinib

Cat. No.: B612282

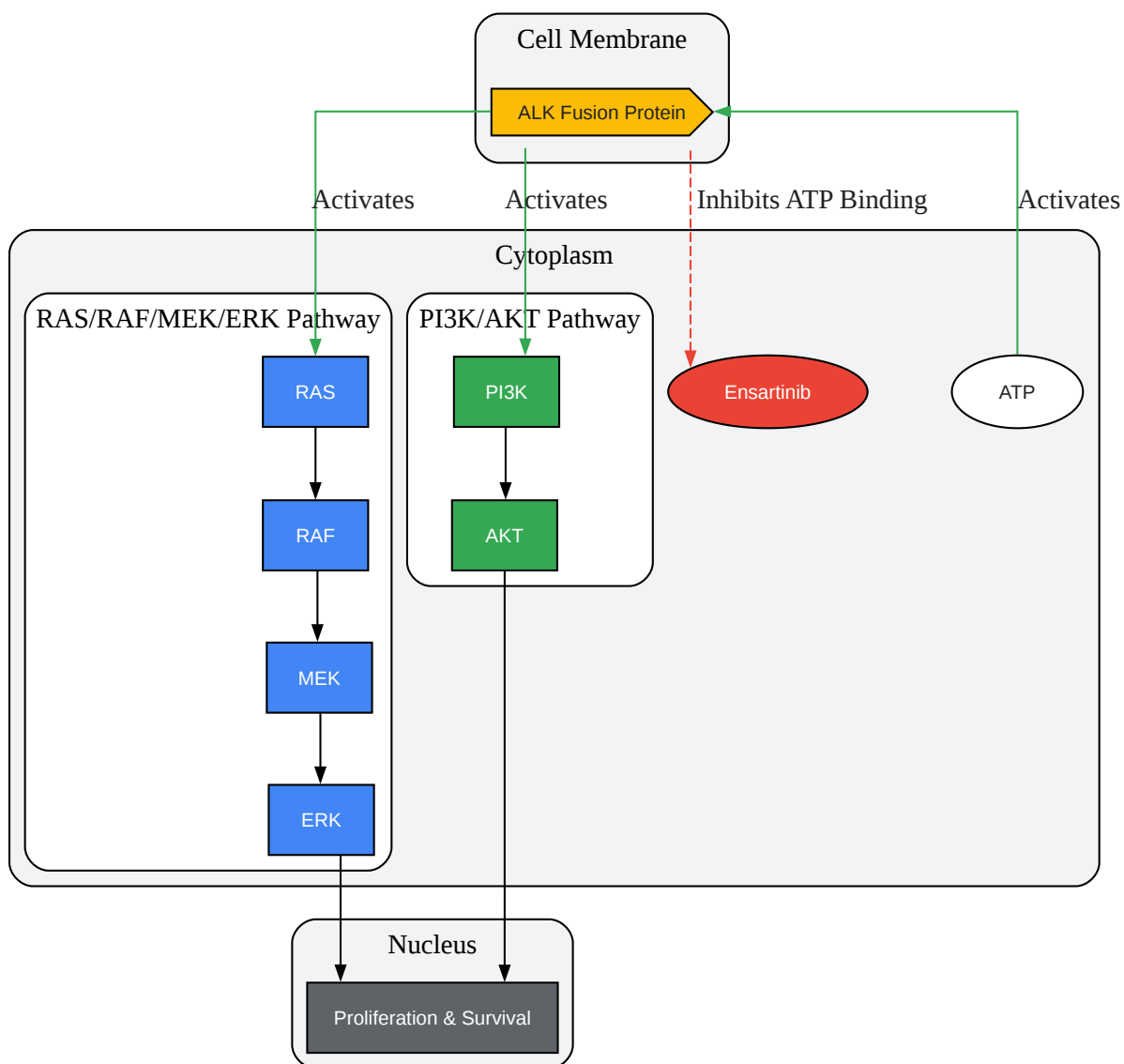
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## Introduction

**Ensartinib** (X-396) is a potent and selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC).<sup>[1]</sup> Early-phase clinical trials have been crucial in establishing its safety, pharmacokinetics, and preliminary efficacy, paving the way for later-stage studies and regulatory approval. This technical guide provides an in-depth summary of the key findings from the first-in-human Phase I/II clinical trial of **ensartinib**, with a focus on quantitative data, experimental protocols, and the underlying molecular pathways.

## Mechanism of Action and Signaling Pathway

**Ensartinib** primarily functions by competitively inhibiting the ATP-binding site of the ALK tyrosine kinase domain. In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion protein with constitutively active ALK kinase activity. This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways, principally the PI3K/AKT and RAS/RAF/MEK/ERK cascades. By blocking ALK phosphorylation, **ensartinib** effectively halts these oncogenic signals, leading to reduced tumor cell growth and apoptosis.<sup>[2]</sup> Notably, **ensartinib** has demonstrated potency against a wide spectrum of ALK mutations that confer resistance to first-generation inhibitors like crizotinib.<sup>[3]</sup> Beyond ALK, **ensartinib** also shows inhibitory activity against other tyrosine kinases such as ROS1, MET, ABL1, and EphA2.<sup>[2][4]</sup>



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**Figure 1: Ensartinib Mechanism of Action**

## Quantitative Data Summary

The following tables summarize the key quantitative data from the first-in-human Phase I/II multicenter study (NCT01625234), which included a dose-escalation phase with patients having advanced solid tumors and a dose-expansion phase focused on patients with ALK-positive NSCLC.<sup>[1]</sup>

**Table 1: Efficacy of Ensartinib in ALK-Positive NSCLC (at doses  $\geq 200$  mg)**

Patient Population	Number of Patients (evaluable)	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS) (months)
Overall	60	60%	9.2
ALK TKI-naïve	Not Specified	80%	26.2
Prior Crizotinib only	Not Specified	69%	9.0
Intracranial Response (patients with measurable brain metastases)	Not Specified	64%	Not Reported
Data sourced from Horn L, et al. Clin Cancer Res. 2018. <sup>[1]</sup>			

**Table 2: Safety Profile of Ensartinib (All Treated Patients, N=97)**

Adverse Event (Treatment-Related)	Any Grade	Grade 3-4
Rash	56%	Primarily rash and pruritus (Overall Grade 3-4 toxicity: 23%)
Nausea	36%	
Pruritus	28%	
Vomiting	26%	
Fatigue	22%	
Data sourced from Horn L, et al. Clin Cancer Res. 2018.[1]		

**Table 3: Pharmacokinetic Parameters of Ensartinib**

Parameter	Value	Condition
Recommended Phase II Dose (RP2D)	225 mg once daily	Determined based on rash frequency at 250 mg without improved activity.[1]
Mean Cmax	185 ng/mL	Following a single 200 mg oral dose in healthy subjects.[5]
Median Tmax	3.25 hours	Following a single 200 mg oral dose in healthy subjects.[5]
Mean AUC <sub>0-∞</sub>	3827 h*ng/mL	Following a single 200 mg oral dose in healthy subjects.[5]
Mean T1/2 (half-life)	18.3 hours	Following a single 200 mg oral dose in healthy subjects.[5]
Data for Cmax, Tmax, AUC, and T1/2 are from a study in healthy subjects, which provides a baseline for the drug's pharmacokinetic profile. [5]		

## Experimental Protocols

### Biochemical Kinase Activity and Selectivity Assays

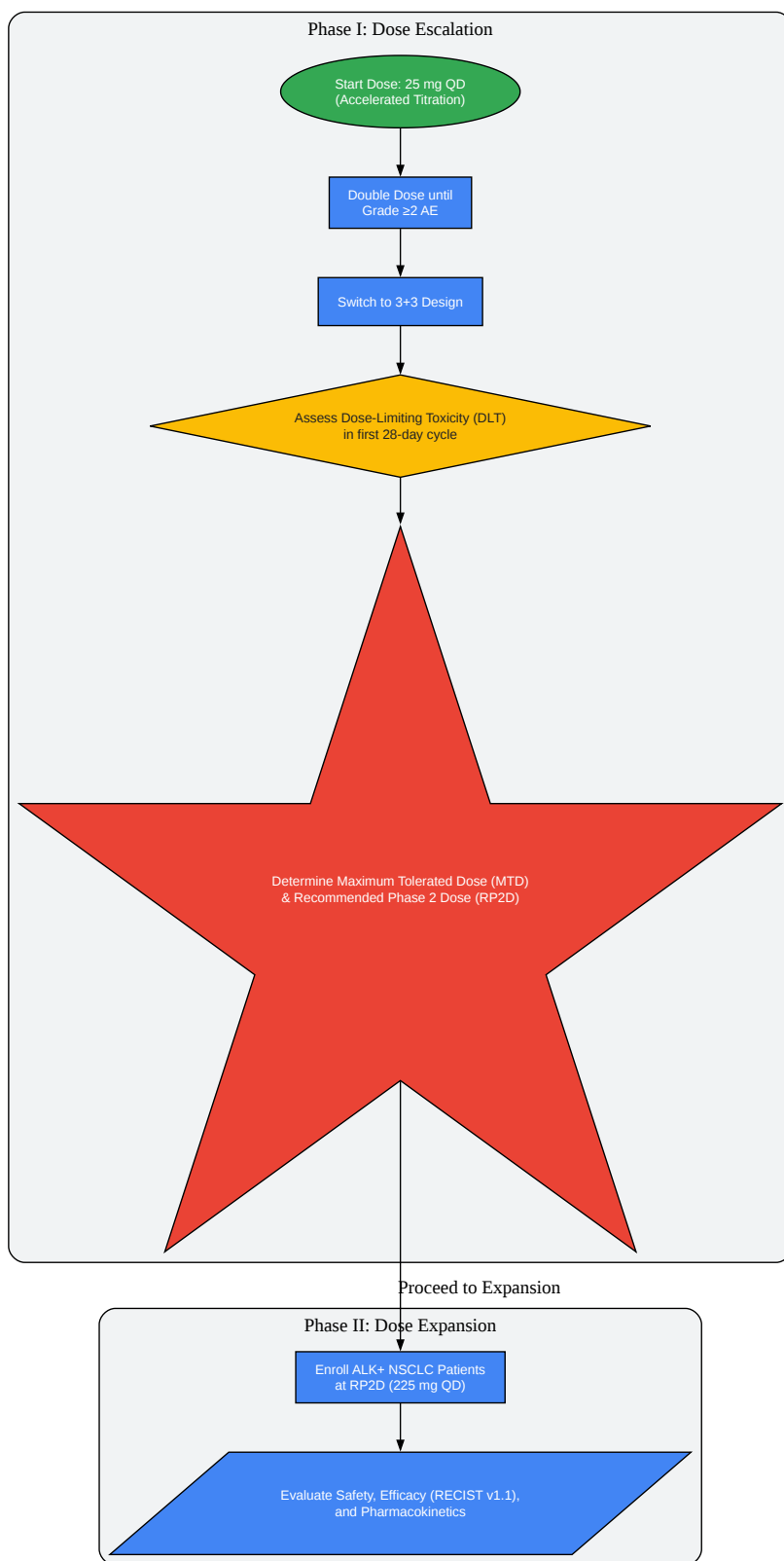
- Provider: Biochemical assays were conducted by Reaction Biology Corporation.[6]
- Methodology: While specific proprietary details are not fully disclosed, Reaction Biology Corporation utilizes radiometric assays, such as the HotSpot™ platform, which are considered the gold standard for directly measuring enzyme activity.[7][8] These assays typically involve:
  - Reaction Mixture: A buffer system containing the kinase (e.g., wild-type or mutant ALK), a substrate (protein or peptide), and ATP.[9]
  - Radiolabeling: ATP is radiolabeled, commonly with 33P ([33P]-ATP).[9]

- Incubation: The kinase, substrate, and **ensartinib** (at various concentrations) are incubated together. The reaction is initiated by the addition of [33P]-ATP.[9]
- Detection: After incubation, the radioactivity incorporated into the substrate is measured using a filter-binding method and scintillation counting.[9]
- Analysis: The inhibitory activity of **ensartinib** is determined by quantifying the reduction in substrate phosphorylation compared to a control without the inhibitor. This is used to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]
- Panel: **Ensartinib** was tested against wild-type ALK and 17 ALK variants. It was also profiled against a broader panel of kinases to determine its selectivity.[1]

## Phase I/II Clinical Trial (NCT01625234) Design and Methodology

This was a first-in-human, open-label, multicenter study to evaluate the safety, tolerability, MTD, and RP2D of **ensartinib**, as well as its preliminary antitumor activity and pharmacokinetics.[6][10]

- Patient Eligibility:
  - Dose Escalation: Patients with advanced solid tumors.[6]
  - Dose Expansion: Patients with advanced ALK-positive NSCLC, confirmed by an FDA-approved test.[10]
  - General Criteria: Age ≥18 years, ECOG performance status of 0 or 1, and adequate organ function. Prior TKI therapies were permitted.[6]
- Study Design and Treatment: The study consisted of two main parts: a dose-escalation phase and a dose-expansion phase.[6]



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**Figure 2:** Phase I/II Clinical Trial Workflow

- Dose Escalation:
  - An accelerated titration design was used initially, starting at 25 mg once daily. The dose was doubled in subsequent cohorts until a drug-related Grade  $\geq 2$  adverse event (AE) was observed.[6]
  - The design then switched to a standard 3+3 format to further escalate the dose and determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[6]
  - Dose-limiting toxicities (DLTs) were assessed during the first 28-day cycle.[4]
- Dose Expansion:
  - Once the RP2D was established at 225 mg once daily, additional patients with ALK-positive NSCLC were enrolled to further evaluate safety and antitumor activity.[6]
- Tumor Response Assessment:
  - Systemic disease was assessed by the investigator approximately every 8 weeks using imaging (CT and/or MRI).[6]
  - Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).[6]
  - Brain imaging was required for patients with known or suspected brain metastases, and CNS response was also evaluated based on RECIST criteria, with some modifications.[6]

## Pharmacokinetic Analysis

- Sample Collection: Blood samples were collected from patients at various time points after drug administration to determine the plasma concentration of **ensartinib** over time.[5]
- Analytical Method: A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the quantification of **ensartinib** in human plasma.[11]
  - Sample Preparation: Plasma samples were prepared using liquid-liquid extraction.[11]

- Chromatography: Separation was achieved on a Phenomenex, Luna phenyl-hexyl column (50 × 2.0 mm, 5 µm).[11]
- Mass Spectrometry: Detection was performed using a mass spectrometer with electrospray ionization in positive-ion mode. Multiple reaction monitoring (MRM) was used to monitor the specific ion transitions for **ensartinib** (m/z 561.3 → 257.1) and an internal standard.[11]
- Parameter Calculation: The plasma concentration-time data were used to calculate key pharmacokinetic parameters, including C<sub>max</sub> (maximum concentration), T<sub>max</sub> (time to maximum concentration), AUC (area under the curve), and T<sub>1/2</sub> (half-life), using non-compartmental analysis.[5]

## Conclusion

The early-phase clinical trials of **ensartinib** successfully established a favorable safety profile and demonstrated significant anti-tumor activity in patients with ALK-positive NSCLC, including those with brain metastases and those who had previously been treated with other ALK inhibitors.[1] The recommended Phase II dose was determined to be 225 mg once daily.[1] The robust data generated from these initial studies, supported by detailed preclinical and pharmacokinetic analyses, provided a strong foundation for the subsequent Phase III trials that have confirmed its superiority over crizotinib in the first-line setting.[12] This technical summary provides a comprehensive overview of the foundational data that has defined the clinical potential of **ensartinib**.

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